Prothixene

Description

BenchChem offers high-quality Prothixene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prothixene including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

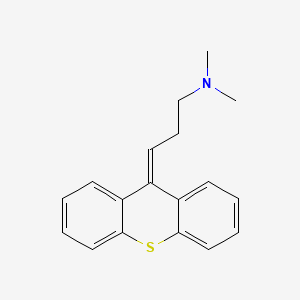

IUPAC Name |

N,N-dimethyl-3-thioxanthen-9-ylidenepropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NS/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18/h3-6,8-12H,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSMYTSEKDSFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4907-84-0 (mono-hydrochloride) | |

| Record name | Prothixene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20180858 | |

| Record name | Prothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-24-4 | |

| Record name | Prothixene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prothixene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROTHIXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HX2OJH78L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Neuronal Mechanism of Action of Prothixene

Abstract

Prothixene is a classic antipsychotic agent belonging to the thioxanthene chemical class. Its therapeutic efficacy, particularly in the management of psychosis, is rooted in a complex pharmacological profile characterized by broad-spectrum antagonism at multiple neurotransmitter receptors within the central nervous system. This technical guide provides an in-depth exploration of Prothixene's mechanism of action at the neuronal level. We will dissect its interactions with key G-protein coupled receptors (GPCRs), including dopamine, serotonin, adrenergic, histamine, and muscarinic systems. Furthermore, this document details the downstream signaling cascades modulated by these interactions and presents field-proven experimental protocols for quantifying receptor affinity and assessing the consequential effects on neuronal electrophysiology. This guide is intended for researchers, neuropharmacologists, and drug development professionals seeking a comprehensive molecular and cellular understanding of Prothixene's neuronal activity.

Introduction: The Thioxanthene Class and Prothixene

The thioxanthenes represent a foundational class of typical antipsychotic drugs, developed with the aim of managing symptoms of psychotic disorders like schizophrenia.[1] Structurally related to the phenothiazines, these compounds exert their primary therapeutic effects by modulating dopaminergic neurotransmission.[1][2] Prothixene, a representative member of this class, functions as a multi-receptor antagonist. Its clinical profile is a direct consequence of its affinity for a range of neuronal receptors, not only producing the desired antipsychotic effects but also contributing to its characteristic side-effect profile.[3]

Understanding the precise mechanism of action requires a multi-faceted approach, examining not just the primary therapeutic target but the entire receptor interaction profile. The causality behind Prothixene's effects lies in its ability to competitively block the binding of endogenous neurotransmitters, thereby altering the intricate balance of signaling pathways that govern neuronal excitability, communication, and plasticity. This guide will systematically deconstruct these interactions to provide a clear and actionable technical overview.

Core Mechanism: Multi-Receptor Antagonism

The foundational mechanism of Prothixene is its competitive antagonism at several critical classes of neurotransmitter receptors. This broad-spectrum activity is typical for first-generation antipsychotics and dictates both its therapeutic window and its adverse effect profile.[4]

Dopamine Receptor Blockade: The Antipsychotic Core

The hallmark of typical antipsychotics, including Prothixene, is their potent antagonism of dopamine D2 receptors.[1][5] The "dopamine hypothesis" of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway contributes to the positive symptoms of psychosis (e.g., hallucinations, delusions).[6] By blocking postsynaptic D2 receptors in this pathway, Prothixene reduces dopaminergic signaling, which is strongly correlated with its antipsychotic efficacy.[4] Thioxanthenes also exhibit affinity for D1 receptors, although the D2 blockade is considered the primary driver of their therapeutic action.[4][5]

Serotonin Receptor Modulation

Prothixene also demonstrates affinity for serotonin (5-HT) receptors, particularly of the 5-HT2A subtype.[3] Antagonism at 5-HT2A receptors is a key feature of many "atypical" antipsychotics and is thought to contribute to a more favorable side-effect profile. In the context of Prothixene, 5-HT2A blockade in nigrostriatal pathways may mitigate some of the extrapyramidal symptoms (EPS) that arise from potent D2 blockade by disinhibiting dopamine release in this specific region.[7]

Adrenergic, Histaminergic, and Cholinergic Receptor Interactions

Prothixene's interaction with other receptors is clinically significant, primarily contributing to its side-effect profile:

-

α1-Adrenergic Receptor Antagonism: Blockade of these receptors in the peripheral vasculature can lead to orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[6]

-

Histamine H1 Receptor Antagonism: Potent antagonism at H1 receptors is responsible for the sedative and hypnotic effects of Prothixene.[3] This interaction is also strongly correlated with the potential for weight gain observed with many antipsychotic medications.

-

Muscarinic M1 Acetylcholine Receptor Antagonism: This anticholinergic activity leads to a range of side effects, including dry mouth, blurred vision, constipation, and urinary retention.[3][6]

Quantitative Receptor Binding Profile

The precise action of Prothixene is best understood by quantifying its binding affinity for each receptor target. Affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The following table summarizes the receptor binding profile for Chlorprothixene, a closely related and well-studied thioxanthene that serves as a reliable proxy for Prothixene.

| Receptor Subtype | Ki (nM) | Primary Associated Effect |

| Dopamine D1 | 9.5 | Contributes to antipsychotic action |

| Dopamine D2 | 3.2 | Primary antipsychotic action; EPS |

| Dopamine D3 | 7.5 | Potential role in cognition/mood |

| Serotonin 5-HT2A | 3.8 | Modulation of dopamine release; EPS mitigation |

| Histamine H1 | 2.4 | Sedation, weight gain |

| Adrenergic α1 | 3.2 | Orthostatic hypotension, dizziness |

| Muscarinic M1-M5 | 28 | Anticholinergic side effects |

Data compiled from various sources, primarily using Chlorprothixene as a representative thioxanthene.[3][4][6]

Downstream Signaling and Cellular Effects

Prothixene's antagonism at cell surface GPCRs initiates a cascade of intracellular events that ultimately alter neuronal function. The specific downstream pathway affected depends on the G-protein to which the blocked receptor is coupled.

Impact on G-Protein Coupled Receptor (GPCR) Signaling

-

Dopamine D2 Receptors (Gi/o-coupled): These receptors couple to inhibitory G-proteins (Gi/o). Their activation normally leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking D2 receptors, Prothixene prevents this inhibition, leading to a relative normalization or increase in cAMP levels, thereby altering the activity of downstream targets like Protein Kinase A (PKA).

-

5-HT2A, H1, and α1 Receptors (Gq/11-coupled): These receptors are coupled to the Gq/11 family of G-proteins.[8] Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). Prothixene's antagonism at these receptors blocks this signaling cascade, reducing intracellular calcium mobilization and PKC activation.[8]

Experimental Methodologies for Elucidating Prothixene's Action

To validate and quantify the mechanisms described, specific and robust experimental protocols are required. The following sections provide self-validating, step-by-step methodologies for key assays in neuropharmacology.

Protocol: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of Prothixene for a target receptor (e.g., Dopamine D2) by measuring its ability to compete with a known high-affinity radioligand.

Objective: To calculate the Ki of Prothixene for the human D2 receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human D2 receptor (e.g., HEK293-D2R).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Prothixene stock solution (in DMSO, then serially diluted in Assay Buffer).

-

96-well microplates, glass fiber filters (GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine), vacuum filtration manifold (cell harvester), scintillation vials, and scintillation fluid.

-

Microplate scintillation counter.

Methodology:

-

Membrane Preparation: Thaw cryopreserved cell membranes on ice. Homogenize gently in ice-cold Assay Buffer and determine protein concentration via a Bradford or BCA assay. Dilute membranes to a final concentration of 10-20 µg protein per well.[9]

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-Specific Binding (NSB): Membranes + Radioligand + 10 µM Haloperidol.

-

Competition Binding: Membranes + Radioligand + varying concentrations of Prothixene (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Add 50 µL of Assay Buffer (for Total Binding), 10 µM Haloperidol (for NSB), or Prothixene dilution to the appropriate wells. Add 50 µL of diluted membranes. Finally, add 50 µL of [³H]-Spiperone at a concentration near its Kd (e.g., 0.2-0.5 nM). The final assay volume is 150 µL.

-

Equilibration: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.[9]

-

Harvesting: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Immediately wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.[10][11]

-

Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of Prothixene.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of Prothixene that inhibits 50% of specific radioligand binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

-

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol assesses the functional impact of Prothixene on neuronal activity by directly measuring changes in membrane potential and ion currents.

Objective: To determine if Prothixene alters the intrinsic firing properties of cultured cortical neurons.

Materials:

-

Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) cultured on glass coverslips.

-

Recording Chamber and Perfusion System mounted on an inverted microscope.

-

Micromanipulators, patch-clamp amplifier (e.g., Axopatch, HEKA), and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes (resistance 3-7 MΩ).[12]

-

External (Bath) Solution (ACSF): (in mM) 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 adjusted with NaOH.[13]

-

Internal (Pipette) Solution: (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.3 adjusted with KOH.[12]

-

Prothixene stock solution for perfusion.

Methodology:

-

System Preparation: Turn on all equipment and perfuse the recording chamber with ACSF at a steady rate (e.g., 1.5-2 mL/min).[12] Place a coverslip with cultured neurons into the chamber.

-

Pipette Preparation: Pull a glass pipette to a resistance of 3-7 MΩ. Fill the pipette with filtered internal solution and mount it on the micromanipulator.

-

Obtaining a Seal: Under visual guidance, approach a healthy-looking neuron with the pipette tip while applying slight positive pressure. Upon touching the cell membrane, release the pressure to form a high-resistance "gigaohm" seal ( >1 GΩ) between the pipette tip and the cell membrane.[12]

-

Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration. This establishes electrical and diffusive access to the cell's interior.

-

Baseline Recording (Current-Clamp): Switch the amplifier to current-clamp mode. Record the resting membrane potential. Inject a series of depolarizing current steps (e.g., from -20 pA to +100 pA in 20 pA increments) to elicit action potentials and establish a baseline firing pattern.

-

Drug Application: Perfuse the chamber with ACSF containing a known concentration of Prothixene (e.g., 1-10 µM) for several minutes to allow for equilibration.

-

Post-Drug Recording: Repeat the same series of current-step injections performed during the baseline recording.

-

Washout: Perfuse the chamber with drug-free ACSF for 5-10 minutes to determine if the effects are reversible.

-

Data Analysis: Analyze the recordings to compare the following parameters before, during, and after Prothixene application:

-

Resting membrane potential.

-

Action potential threshold, amplitude, and firing frequency.

-

Input resistance (calculated from the voltage response to a small hyperpolarizing current step).

-

Synthesis and Future Directions

Prothixene's mechanism of action in neuronal cells is a classic example of a multi-target pharmacological agent. Its primary antipsychotic effect is unequivocally linked to the blockade of dopamine D2 receptors in the mesolimbic pathway. However, its broader clinical profile, including its sedative properties and characteristic side effects, is a direct result of its concurrent antagonism of 5-HT2A, α1-adrenergic, H1-histaminergic, and muscarinic receptors. The interplay between these receptor systems, particularly the D2/5-HT2A interaction, is a key determinant of its overall therapeutic index.

Future Directions:

-

Signaling Pathway Crosstalk: While the primary G-protein pathways are well-established, research into how Prothixene-induced signaling changes converge and interact is needed. Phosphoproteomic studies could reveal novel downstream nodes affected by the drug.

-

Impact on Gene Expression: Chronic administration of antipsychotics is known to alter gene expression. RNA-sequencing of neuronal cultures treated with Prothixene could identify long-term adaptive changes in neuronal function.

-

Neuroinflammatory and Neuroprotective Roles: Given that related thioxanthenes have shown anti-inflammatory and antioxidant properties, investigating whether Prothixene modulates microglial activation or protects neurons from excitotoxic or oxidative stress could uncover novel therapeutic applications or mechanisms.[3]

By continuing to apply modern molecular and cellular techniques, a more refined understanding of Prothixene and other thioxanthene antipsychotics can be achieved, paving the way for the rational design of future therapeutics with improved efficacy and tolerability.

References

-

Protocols.io. (2023). Whole-cell patch-clamping of cultured human neurons. Available at: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

-

Hyttel, J., Larsen, J. J., Christensen, A. V., & Arnt, J. (1985). Receptor-binding profiles of neuroleptics. Psychopharmacology Supplementum, 2, 9-18. Available at: [Link]

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Available at: [Link]

- Meyer, J. M. (2021). Chlorpromazine, Loxapine, Thiothixene, Trifluoperazine. In The Clinical Use of Antipsychotic Plasma Levels. Cambridge University Press.

- DeRuiter, J. (2001). DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. Auburn University.

- Ellender, T. J. (2011). Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction. British Journal of Pharmacology, 164(8), 1891-1900.

-

National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Available at: [Link]

-

Drugs.com. (n.d.). List of Thioxanthenes. Available at: [Link]

- Yakel, J. L. (2012). Whole cell patch clamp electrophysiology in human neuronal cells. Methods in Molecular Biology, 846, 249-255.

- Correll, C. U., & Schooler, N. R. (2020). Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders. Journal of Clinical Medicine, 9(4), 1163.

-

Patsnap. (2024). What is the mechanism of Chlorprothixene hydrochloride? Synapse. Available at: [Link]

- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759.

-

Bio-protocol. (n.d.). Whole cell patch clamp recordings. Available at: [Link]

- Stahl, S. M. (2005). Describing an Atypical Antipsychotic: Receptor Binding and Its Role in Pathophysiology.

-

JoVE. (2013). Whole Cell Patch Clamp for Investigating the Mechanisms of Infrared Neural Stimulation. Available at: [Link]

- D'Souza, D. C., & Markou, A. (2011). Interaction Between Brain Histamine and Serotonin, Norepinephrine, and Dopamine Systems: In Vivo Microdialysis and Electrophysiology Study. Neuropsychopharmacology, 36(1), 235-247.

- Taylor, D. M., & O'Brien, E. (2019).

- Bräuner-Osborne, H., & Ebert, B. (2006). Histamine via histamine H1 receptor enhances the muscarinic receptor-induced calcium response to acetylcholine in an enterochromaffin cell model. Naunyn-Schmiedeberg's Archives of Pharmacology, 374(2), 111-118.

Sources

- 1. drugs.com [drugs.com]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. What is the mechanism of Chlorprothixene hydrochloride? [synapse.patsnap.com]

- 4. Receptor-binding profiles of neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psychiatrist.com [psychiatrist.com]

- 8. Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. revvity.com [revvity.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 13. bio-protocol.org [bio-protocol.org]

Prothixene and its Derivatives: A Pharmacological Deep Dive for the Modern Researcher

Foreword: Beyond the Datasheet – A Causal Exploration

In the landscape of psychopharmacology, the thioxanthene class of antipsychotics represents a cornerstone of therapeutic intervention for psychotic disorders. Prothixene, a notable member of this class, and its structural analogues, offer a rich tapestry of pharmacological activity. This guide moves beyond a mere recitation of facts and figures. It is designed for the discerning researcher and drug development professional, providing not just the "what" but the "why" behind the pharmacological profile of these compounds. We will dissect their mechanisms, explore the subtle yet critical structural modifications that define their individual characteristics, and detail the rigorous experimental methodologies required to elucidate their complex bioactivities. Our approach is rooted in the principles of scientific integrity, ensuring that every piece of information is grounded in authoritative evidence and every described protocol is a self-validating system for robust and reproducible data generation.

The Thioxanthene Backbone: Chemical and Physicochemical Identity of Prothixene

Prothixene is a tricyclic compound belonging to the thioxanthene class, chemically identified as N,N-dimethyl-3-(9H-thioxanthen-9-ylidene)propan-1-amine[1]. Its fundamental structure provides the scaffold for its antipsychotic activity.

| Property | Value | Source |

| Molecular Formula | C18H19NS | PubChem[1] |

| Molecular Weight | 281.4 g/mol | PubChem[1] |

| CAS Number | 2622-24-4 | ChemicalBook[2] |

| Melting Point | 56-60 °C | ChemicalBook[2] |

| pKa (Predicted) | 9.09 ± 0.28 | ChemicalBook[2] |

The non-planar geometry of the thioxanthene ring system and the flexible dimethylaminopropylidene side chain are crucial for its interaction with various G protein-coupled receptors (GPCRs)[3]. Unlike some of its counterparts, Prothixene is achiral, simplifying its synthesis and pharmacological analysis[3].

Pharmacodynamics: The Multi-Receptor Antagonism Profile

The therapeutic and adverse effects of Prothixene and its derivatives are a direct consequence of their interaction with a wide array of neurotransmitter receptors. Their mechanism of action is primarily characterized by antagonism at dopaminergic, serotonergic, histaminergic, and adrenergic receptors[3].

Mechanism of Action: A Symphony of Receptor Blockade

Prothixene exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathways of the brain[3]. This is a hallmark of all clinically effective antipsychotics[4]. However, its broad receptor-binding profile contributes to its sedative, anxiolytic, and antiemetic properties, as well as its side-effect profile[3].

-

Dopamine Receptors (D1, D2, D3): Antagonism at D2 receptors is central to alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions[3][5].

-

Serotonin Receptors (5-HT2): Blockade of 5-HT2A receptors is a feature of many "atypical" antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms (EPS) and potential efficacy against negative symptoms[3][5].

-

Histamine Receptors (H1): Strong antagonism at H1 receptors is responsible for the prominent sedative and hypnotic effects of Prothixene and some of its derivatives like Chlorprothixene[3][5].

-

Adrenergic Receptors (α1): Blockade of alpha-1 adrenergic receptors can lead to orthostatic hypotension and dizziness[6].

-

Muscarinic Receptors: Anticholinergic activity contributes to side effects like dry mouth, blurred vision, and constipation[5].

The following diagram illustrates the primary receptor targets of thioxanthenes and the downstream consequences of their blockade.

Caption: Receptor antagonism profile of thioxanthene antipsychotics.

Comparative Receptor Binding Affinity

The subtle variations in the chemical structures of Prothixene derivatives lead to significant differences in their receptor binding affinities and, consequently, their clinical profiles.

| Compound | D2 Affinity | 5-HT2A Affinity | H1 Affinity | Key Clinical Implication |

| Prothixene | Moderate | Moderate | High | Balanced antipsychotic and sedative effects[3]. |

| Chlorprothixene | Moderate | High | Very High | Strong sedative and hypotensive effects due to higher H1 affinity[3]. |

| Thiothixene | High | Moderate | Lower | Higher antipsychotic potency with a greater risk of EPS due to high D2 affinity[3]. |

| Zuclopenthixol | High | High | Moderate | Suitable for long-term management due to its D2/5-HT2A antagonism and long half-life[3]. |

Affinity is described qualitatively based on available literature. Quantitative Ki values can be determined using the protocols outlined in Section 7.

Pharmacokinetics: The Journey Through the Body

Pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes a drug, is critical for determining dosing regimens and understanding variability in patient response[7][8]. While specific pharmacokinetic data for Prothixene is sparse in readily available literature, we can infer its properties from related thioxanthenes and phenothiazines.

-

Absorption: Like most orally administered antipsychotics, thioxanthenes are generally well-absorbed from the gastrointestinal tract. However, they are subject to significant first-pass metabolism in the liver, which can lead to high inter-individual variability in plasma concentrations[9].

-

Distribution: These compounds are highly lipophilic, enabling them to readily cross the blood-brain barrier to reach their CNS targets. They have a large volume of distribution, indicating extensive tissue binding[8].

-

Metabolism: Metabolism is primarily hepatic, involving oxidation, reduction, and substitution reactions[3]. For instance, Chlorprothixene is known to be metabolized into hydroxylated and demethylated forms, which are then conjugated for excretion[5]. Factors like age, sex, and co-administration of drugs that induce or inhibit liver enzymes (e.g., anticonvulsants, cimetidine) can significantly alter the clearance of these drugs[10].

-

Excretion: Metabolites are excreted in both urine and feces. The biological half-life of related compounds like Chlorprothixene is in the range of 8-12 hours[5].

Therapeutic and Adverse Effect Profile

The clinical utility of Prothixene and its derivatives is a direct reflection of their pharmacodynamic and pharmacokinetic properties.

Therapeutic Applications

-

Psychotic Disorders: Prothixene is effective in managing the symptoms of schizophrenia and other acute psychotic states[3]. Clinical studies have shown significant reductions in hallucinations and delusions compared to placebo[3].

-

Anxiety and Agitation: The sedative properties, mediated by H1 receptor blockade, make it useful for managing severe anxiety and agitation[3].

-

Antiemetic Effects: By blocking dopamine receptors in the chemoreceptor trigger zone and affecting the reticular activating system, Prothixene is an effective antiemetic, useful in managing nausea and vomiting from various causes, including chemotherapy[3].

Adverse Effects and Safety Considerations

The broad receptor-binding profile, while conferring multiple therapeutic benefits, is also responsible for a range of adverse effects.

-

Sedation and Drowsiness: Very common, especially with derivatives like Chlorprothixene that have high H1 affinity[3].

-

Extrapyramidal Symptoms (EPS): A risk with all D2 antagonists, particularly those with high D2 affinity like Thiothixene[3]. These include Parkinsonism, akathisia, and dystonia.

-

Metabolic Effects: Weight gain can be a significant issue.

-

Cardiovascular Effects: Orthostatic hypotension due to α1-adrenergic blockade can occur.

-

Anticholinergic Effects: Dry mouth, blurred vision, and urinary retention are common.

Structure-Activity Relationships (SAR): The Impact of a Single Atom

The pharmacological diversity within the thioxanthene class is a compelling case study in structure-activity relationships.

-

Halogenation: The addition of a chlorine atom to the tricyclic ring, as in Chlorprothixene , increases the molecule's lipophilicity. This enhances its ability to penetrate the blood-brain barrier but also increases its affinity for H1 receptors, leading to greater sedation[3].

-

Sulfonyl Group: The presence of a sulfonyl group in Thiothixene enhances the specificity of receptor binding, contributing to its higher D2 affinity and reduced off-target effects compared to Prothixene[3].

-

Side Chain Modification: The piperazinyl-ethyl side chain in Zuclopenthixol is key to its extended half-life, making it suitable for formulation as a long-acting depot injection for chronic treatment[3].

Methodologies for Pharmacological Characterization

A thorough understanding of the pharmacological profile of any novel compound requires a systematic and multi-faceted experimental approach, progressing from in vitro target identification to in vivo functional assessment.

In Vitro Experimental Workflows

The initial characterization of a compound like Prothixene begins with in vitro assays to determine its primary biological targets and potential liabilities.

Caption: A streamlined workflow for in vitro pharmacological profiling.

Protocol: Radioligand Receptor Binding Assay for Dopamine D2 Receptor Affinity

-

Causality & Rationale: This assay directly measures the affinity of a test compound for a specific receptor target. It is the gold standard for initial screening. The principle relies on competitive displacement of a high-affinity radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) by the unlabeled test compound. The amount of radioactivity displaced is proportional to the affinity of the test compound for the receptor[11]. This provides a quantitative measure (Ki, the inhibition constant) of binding affinity.

-

Methodology:

-

Preparation of Membranes:

-

Homogenize tissue rich in the target receptor (e.g., rat striatum for D2 receptors) or membranes from cells stably expressing the recombinant human D2 receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order: assay buffer, test compound (at various concentrations), radioligand (e.g., [³H]-Spiperone at a concentration near its Kd), and the membrane preparation.

-

Total Binding: Wells containing only buffer, radioligand, and membranes.

-

Non-specific Binding (NSB): Wells containing a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) in addition to the radioligand and membranes. This determines the amount of radioligand that binds to non-receptor components.

-

Test Compound Wells: Wells with varying concentrations of the test compound.

-

-

Incubation & Termination:

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), washing immediately with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification & Analysis:

-

Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

-

Self-Validation System: The inclusion of total binding and non-specific binding controls in every experiment is crucial. A standard reference compound (e.g., Haloperidol) should also be run in parallel to ensure the assay is performing within expected parameters. The Kd of the radioligand should be experimentally verified for the specific membrane preparation being used.

In Vivo Experimental Workflows

Following in vitro characterization, promising candidates are advanced to in vivo models to assess their efficacy on complex behaviors and to evaluate potential side effects.

Caption: A sequential workflow for in vivo evaluation of antipsychotic candidates.

Protocol: Catalepsy Test for Assessing Extrapyramidal Symptom (EPS) Liability in Rats

-

Causality & Rationale: Typical antipsychotics that are potent D2 receptor antagonists in the nigrostriatal pathway induce a state of motor rigidity known as catalepsy in rodents[12]. This is considered a predictive model for Parkinsonian-like side effects (a major type of EPS) in humans. The test measures the time an animal remains in an externally imposed, awkward posture. A longer duration of immobility indicates a higher cataleptic effect and thus a greater liability for inducing EPS.

-

Methodology:

-

Animal Acclimation:

-

Use male Wistar or Sprague-Dawley rats (200-250g). Acclimate animals to the housing facility for at least one week and to the testing room for at least 60 minutes before the experiment.

-

-

Drug Administration:

-

Administer the test compound (e.g., Prothixene derivative) or a reference compound (e.g., Haloperidol, 1 mg/kg, i.p.) via the intended route (e.g., intraperitoneal, oral). Include a vehicle control group (e.g., saline with 1% Tween 80).

-

-

Catalepsy Assessment:

-

At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), assess for catalepsy.

-

Bar Test: Gently place the rat’s forepaws on a horizontal bar raised approximately 9 cm above the surface.

-

Start a stopwatch immediately.

-

Measure the time until the rat removes both forepaws from the bar and returns to a normal posture.

-

A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.

-

-

Data Analysis:

-

Record the latency (in seconds) for each animal at each time point.

-

Analyze the data using a two-way ANOVA (treatment x time) followed by post-hoc tests (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control group.

-

A statistically significant increase in the time spent on the bar indicates a cataleptic effect.

-

-

-

Self-Validation System: The inclusion of a positive control (Haloperidol) is essential to validate that the test system is capable of detecting a cataleptic response. The vehicle control group establishes the baseline response. Testing at multiple time points allows for the characterization of the onset and duration of the drug's effect.

Conclusion and Future Directions

Prothixene and its derivatives are pharmacologically complex molecules whose clinical effects are dictated by a multi-receptor interaction profile. Their utility in treating psychosis is well-established, but their therapeutic window is defined by a balance between efficacy at dopamine D2 receptors and off-target activities at histaminergic, adrenergic, and muscarinic receptors. Structure-activity relationship studies clearly demonstrate that minor chemical modifications can profoundly shift this balance, creating compounds with distinct clinical characteristics, from the highly sedative Chlorprothixene to the potent antipsychotic Thiothixene.

For drug development professionals, the path forward involves leveraging this understanding to design novel thioxanthene derivatives with improved selectivity. The goal is to retain or enhance D2 and 5-HT2A antagonism while minimizing interactions with receptors responsible for undesirable side effects like sedation, hypotension, and metabolic dysregulation. The rigorous application of the in vitro and in vivo methodologies detailed in this guide is paramount to identifying such candidates and accurately predicting their clinical performance. The future of antipsychotic development lies not in broad-spectrum activity, but in precisely tailored pharmacology.

References

-

National Center for Biotechnology Information. Promethazine - StatPearls - NCBI Bookshelf. Available from: [Link]

-

National Center for Biotechnology Information. Prothixene | C18H19NS | CID 71115 - PubChem. Available from: [Link]

-

Bymaster, F. P., et al. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. Neuropsychopharmacology, 16(6). Available from: [Link]

-

Wędzony, K., et al. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. CNS & Neurological Disorders - Drug Targets. Available from: [Link]

-

Slideshare. Screening models of anti psychotic drugs-converted | PDF. Available from: [Link]

-

National Center for Biotechnology Information. Chlorprothixene | C18H18ClNS | CID 667467 - PubChem. Available from: [Link]

-

National Center for Biotechnology Information. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem. Available from: [Link]

-

Gajski, G., et al. (2014). Evaluation of the in vitro cytogenotoxicity profile of antipsychotic drug haloperidol using human peripheral blood lymphocytes. Toxicology and Applied Pharmacology, 279(2), 219-226. Available from: [Link]

-

Cleveland Clinic. Promethazine: Uses & Side Effects. Available from: [Link]

-

Beckman Coulter. Antipsychotic Drug Monitoring. Available from: [Link]

-

Ereshefsky, L., et al. (1994). Thiothixene pharmacokinetic interactions: a study of hepatic enzyme inducers, clearance inhibitors, and demographic variables. Journal of Clinical Psychopharmacology, 14(4), 257-263. Available from: [Link]

-

de Moraes, P., et al. (2006). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 28(suppl 1), s26-s33. Available from: [Link]

-

Drugs.com. (2024). Promethazine Uses, Dosage & Side Effects. Available from: [Link]

-

Medscape. Pharmacokinetics of Promethazine Hydrochloride. Available from: [Link]

-

Jin, Y., et al. (2016). Thioxanthenes, chlorprothixene and flupentixol inhibit proton currents in BV2 microglial cells. European Journal of Pharmacology, 778, 50-56. Available from: [Link]

-

Mayo Clinic. (2025). Thiothixene (oral route) - Side effects & dosage. Available from: [Link]

-

Lieberman, J. A., et al. (2008). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacology & Therapeutics, 118(2), 179-204. Available from: [Link]

-

Schepmann, D., et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 26(11), 3183. Available from: [Link]

-

Medical News Today. Promethazine: Side effects, dosage, uses, more. Available from: [Link]

-

Shook, Hardy & Bacon. (2019). Pharmacokinetics + Pharmacodynamics | 60 Seconds of Legal Science. YouTube. Available from: [Link]

-

MDPI. Trimetazidine–Profen Hybrid Molecules: Synthesis, Chemical Characterization, and Biological Evaluation of Their Racemates. Available from: [Link]

-

Warne, B., et al. (2021). Molecular basis for high affinity agonist binding in GPCRs. eLife, 10, e66424. Available from: [Link]

-

DiPiro, J. T., et al. DiPiro's Pharmacotherapy: A Pathophysiologic Approach, 12th Edition. AccessPharmacy. Available from: [Link]

-

Strange, P. G. (2008). Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(Suppl 1), S35-S45. Available from: [Link]

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. Prothixene | 2622-24-4 [chemicalbook.com]

- 3. Prothixene | 2622-24-4 | Benchchem [benchchem.com]

- 4. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorprothixene | C18H18ClNS | CID 667467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 9. Pharmacokinetics of Promethazine Hydrochloride - Page 4 [medscape.com]

- 10. Thiothixene pharmacokinetic interactions: a study of hepatic enzyme inducers, clearance inhibitors, and demographic variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]

- 12. scielo.br [scielo.br]

Prothixene's Engagement with the Central Nervous System: A Technical Guide to its Molecular Targets

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth guide offers a comprehensive technical overview of the central nervous system (CNS) targets of prothixene, a typical antipsychotic of the thioxanthene class. Moving beyond a surface-level description, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind its multi-receptor antagonism, providing field-proven insights into the experimental validation of its binding profile and the functional consequences of its interactions.

Introduction: The Thioxanthene Scaffold and its Implications for CNS Targeting

Prothixene, and its closely related analogue chlorprothixene, are characterized by a tricyclic thioxanthene core structure. This chemical scaffold is a key determinant of its broad-spectrum antagonist activity across a range of G-protein coupled receptors (GPCRs) within the CNS. This promiscuous binding profile, while contributing to its therapeutic efficacy in managing psychosis, is also intrinsically linked to its side-effect profile. Understanding the nuances of prothixene's interaction with each of its molecular targets is therefore paramount for both basic research and clinical applications.

The Multi-Receptor Binding Profile of Prothixene

Prothixene's therapeutic and side effects are a direct consequence of its antagonist activity at several key neurotransmitter receptors. Its clinical efficacy in treating the positive symptoms of schizophrenia is primarily attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway. However, its interaction with a host of other receptors contributes to its overall pharmacological effect.

| Receptor Target | Binding Affinity (Ki, nM) | Functional Effect of Antagonism |

| Dopamine D1 | 1.8 | Modulation of cognitive function, potential contribution to extrapyramidal side effects. |

| Dopamine D2 | 0.75 | Primary antipsychotic effect (reduction of positive symptoms), risk of extrapyramidal side effects and hyperprolactinemia. |

| Dopamine D3 | 2.5 | Potential modulation of mood and cognition. |

| Serotonin 5-HT2A | 0.9 | Atypical antipsychotic properties, potential mitigation of extrapyramidal side effects, anxiolytic and antidepressant effects. |

| Histamine H1 | 0.3 | Sedative and hypnotic effects, contribution to weight gain. |

| Muscarinic M1 | 18 | Anticholinergic side effects (dry mouth, blurred vision, constipation, cognitive impairment). |

| Alpha-1 Adrenergic | 0.8 | Orthostatic hypotension, dizziness. |

Note: The Ki values presented are a synthesis of data from various sources and may vary depending on the experimental conditions.

Key CNS Targets and their Signaling Pathways

Prothixene's antagonism at these receptors disrupts their downstream signaling cascades. The following sections detail the primary signaling pathways associated with each major target and the consequences of their blockade by prothixene.

Dopamine Receptors (D1, D2, D3)

Dopamine receptors are pivotal in regulating motor control, motivation, reward, and cognition. Prothixene's potent antagonism of D2-like receptors (D2 and D3) is central to its antipsychotic action.

-

D2 Receptor Signaling: D2 receptors are typically coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Blockade of D2 receptors by prothixene disinhibits this pathway, leading to a normalization of dopaminergic neurotransmission in hyperactive states.

Histamine H1 Receptor

The histamine H1 receptor is widely distributed in the CNS and periphery and is involved in the sleep-wake cycle and allergic responses.

-

H1 Receptor Signaling: H1 receptors are coupled to Gq/11 proteins, and their activation leads to the PLC-IP3-DAG cascade, similar to 5-HT2A receptors. Prothixene's potent antagonism of H1 receptors is the primary reason for its sedative and hypnotic effects. This action can be beneficial for managing agitation and insomnia in patients with psychosis but can also be a significant side effect. [1]

Alpha-1 Adrenergic Receptor

Alpha-1 adrenergic receptors are involved in the regulation of blood pressure and other autonomic functions.

-

Alpha-1 Adrenergic Receptor Signaling: These receptors are coupled to Gq/11 proteins and activate the PLC pathway. Prothixene's antagonism at alpha-1 adrenergic receptors leads to vasodilation and can cause orthostatic hypotension and dizziness.

Experimental Methodologies for Characterizing Prothixene's Binding Profile

The determination of prothixene's binding affinities (Ki values) for its various CNS targets is achieved through a combination of in vitro experimental techniques. These assays are crucial for understanding the drug's potency and selectivity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. These assays involve the use of a radiolabeled ligand (a molecule that binds to the receptor of interest) and measuring its displacement by the unlabeled drug being tested (prothixene).

Step-by-Step Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are isolated from cultured cells or animal brain tissue.

-

Incubation: The membranes are incubated with a known concentration of a specific radioligand and varying concentrations of the unlabeled competitor drug (prothixene).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Sources

An In-Depth Technical Guide to the Stereochemistry and Isomeric Forms of Prothixene

Introduction

Prothixene is a typical antipsychotic agent belonging to the thioxanthene class of compounds. Structurally analogous to the phenothiazines, thioxanthenes are characterized by a tricyclic ring system where a carbon atom replaces the nitrogen in the central ring, and a side chain is attached via an exocyclic double bond.[1] This structural feature is the cornerstone of prothixene's stereochemistry and gives rise to geometric isomers that exhibit profoundly different pharmacological activities.[2] Understanding the stereochemical nuances of prothixene is paramount for drug development professionals, as the therapeutic efficacy and side-effect profile are intrinsically linked to the specific isomeric form administered.[3] This guide provides a comprehensive technical overview of the stereochemistry of prothixene, the pharmacological divergence of its isomers, and the analytical methodologies required for their separation and characterization.

Section 1: The Molecular Architecture of Prothixene and the Basis of its Isomerism

The chemical structure of prothixene, like other thioxanthenes, features a side chain connected to the tricyclic thioxanthene nucleus by a double bond. This restricted rotation around the carbon-carbon double bond results in the formation of two geometric isomers: (E) and (Z).[4] The designation of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules.[5] For each carbon of the double bond, the substituents are assigned a priority. If the higher-priority groups are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together).[6] Conversely, if the higher-priority groups are on opposite sides, the isomer is designated as (E) (from the German entgegen, meaning opposite).[6]

In the case of prothixene, the thioxanthene ring system is one substituent on the double bond, and the propylidene-dimethylamine side chain is the other. The (Z)-isomer is the one where the side chain is oriented on the same side as the chloro-substituted benzene ring of the thioxanthene nucleus. It is this (Z)-isomer that is predominantly associated with neuroleptic activity.[7][8]

Caption: Chemical structures of the (Z) and (E) isomers of Prothixene.

Section 2: Pharmacological Divergence of Prothixene Isomers

The primary mechanism of action for typical antipsychotics like prothixene is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[9] It is well-established that the neuroleptic potency of thioxanthene derivatives resides almost exclusively in the (Z)-isomer, while the (E)-isomer is practically inactive.[2] This stereoselectivity is a critical consideration in the development and clinical application of these drugs.

The difference in pharmacological activity between the (Z) and (E) isomers of thioxanthenes is attributed to their distinct three-dimensional structures, which dictates how they interact with the dopamine D2 receptor binding site.[8] The spatial arrangement of the substituents in the (Z)-isomer allows for optimal binding to the receptor, likely through specific interactions with amino acid residues in the transmembrane helices.[10] In contrast, the geometry of the (E)-isomer results in a conformation that does not fit as effectively into the binding pocket, leading to significantly lower affinity and antagonist activity.[8]

Table 1: Comparative Pharmacological Properties of Thioxanthene Isomers

| Isomer | Dopamine D2 Receptor Affinity | Antipsychotic Activity |

|---|---|---|

| (Z)-Isomer | High | Potent |

| (E)-Isomer | Low to negligible | Virtually inactive |

Section 3: Experimental Protocols for Isomer Separation and Characterization

The significant difference in pharmacological activity between the (E) and (Z) isomers of prothixene necessitates robust analytical methods for their separation and characterization to ensure the quality and efficacy of the final drug product.

Isomer Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of geometric isomers.[11] For thioxanthene derivatives, both normal-phase and reverse-phase chromatography can be employed. A chiral stationary phase (CSP) can also be effective in separating isomers.[12]

Step-by-Step Protocol for Reverse-Phase HPLC Separation of Prothixene Isomers:

-

Column Selection: A C18 or a specialized column for isomer separation, such as one with a phenyl-hexyl stationary phase, is recommended.

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) with an adjusted pH.[13] For prothixene, a mobile phase of acetonitrile and water with a small amount of an acid like phosphoric or formic acid can be effective.[14]

-

Instrumentation Setup:

-

Set the pump to deliver the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Set the UV detector to a wavelength where prothixene exhibits strong absorbance (e.g., 254 nm).[15]

-

-

Sample Preparation: Dissolve a known amount of the prothixene sample in the mobile phase or a compatible solvent.

-

Injection and Data Acquisition: Inject a small volume of the sample onto the column and record the chromatogram. The (E) and (Z) isomers should elute as separate peaks.

-

Quantification: The relative amounts of each isomer can be determined by integrating the peak areas.

Caption: A generalized workflow for the HPLC separation of prothixene isomers.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules and can be used to differentiate between (E) and (Z) isomers.[16] The chemical shifts of protons and carbons in the vicinity of the double bond will be different for the two isomers due to the anisotropic effect of the double bond and through-space interactions with other parts of the molecule.[17]

For prothixene, the protons on the side chain and the aromatic protons of the thioxanthene ring will exhibit distinct chemical shifts in the ¹H NMR spectra of the (E) and (Z) isomers.[18] Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of the stereochemistry. An NOE is observed between protons that are close in space. For the (Z)-isomer, an NOE would be expected between the protons of the side chain and the protons on the chloro-substituted benzene ring, whereas for the (E)-isomer, the NOE would be observed with the protons on the other benzene ring.

Section 4: Therapeutic Implications and Regulatory Considerations

The profound difference in pharmacological activity between the isomers of prothixene has significant therapeutic and regulatory implications.[19] The administration of a pure, single, active isomer can lead to a more predictable dose-response relationship, a better therapeutic index, and potentially fewer side effects compared to a mixture of isomers.[20] This is because the inactive isomer may contribute to the overall drug load without providing any therapeutic benefit and could potentially have its own off-target effects or contribute to drug-drug interactions.

Regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established guidelines for the development of stereoisomeric drugs.[21] These guidelines often require that the pharmacological and toxicological properties of each isomer be characterized. If one isomer is found to be inactive or to contribute to toxicity, the development of the single, active isomer (a "chiral switch") is often encouraged.[3] Therefore, for prothixene, the clinical formulation should ideally contain only the active (Z)-isomer to maximize therapeutic benefit and minimize potential risks.

Conclusion

The stereochemistry of prothixene is a critical determinant of its antipsychotic activity. The geometric isomerism arising from the exocyclic double bond results in the (E) and (Z) isomers, with the neuroleptic effect being almost exclusively associated with the (Z)-form. This stereoselectivity underscores the importance of using robust analytical techniques like HPLC and NMR to ensure the isomeric purity of the drug substance. For drug development professionals, a thorough understanding of these principles is essential for the rational design, development, and clinical application of safer and more effective antipsychotic therapies.

References

-

Chemistry LibreTexts. (2022, October 4). 5.16: E and Z Alkene Isomers. [Link]

-

Dey, S., et al. (n.d.). A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome. PMC. [Link]

-

LCGC International. (n.d.). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z -. [Link]

-

TSI Journals. (2010, March 1). identification-of-e-and-z-isomers-of-some-cephalosporins-by-nmr.pdf. [Link]

-

Khan Academy. (n.d.). E–Z system (video) | Alkene nomenclature. [Link]

-

Master Organic Chemistry. (2025, February 28). E and Z Notation For Alkenes (+ Cis/Trans). [Link]

-

Sylte, I., & Dahl, S. G. (1991). Three-dimensional structure and molecular dynamics of cis(Z)- and trans(E)-chlorprothixene. Journal of Pharmaceutical Sciences, 80(8), 735-40. [Link]

-

Drugs.com. (n.d.). List of Thioxanthenes. [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

-

Pearson. (n.d.). 1H NMR:E/Z Diastereoisomerism: Videos & Practice Problems. [Link]

-

An-Najah Staff. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. [Link]

-

Kalra, M., & Kalra, S. (2012). A review of drug isomerism and its significance. Indian Journal of Pharmacology, 44(2), 155-156. [Link]

-

Goddard, W. A., et al. (2004). The predicted 3D structure of the human D2 dopamine receptor and the binding site and binding affinities for agonists and antagonists. Proceedings of the National Academy of Sciences, 101(11), 3815-3820. [Link]

-

Sali, A., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4434. [Link]

-

SIELC Technologies. (n.d.). Separation of Chlorprothixene on Newcrom R1 HPLC column. [Link]

-

ResearchGate. (2025, August 5). (PDF) Analysis of pharmaceutically important thioxanthene derivatives. [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

-

Al-Obaidi, A. M. J. (2023). The Isomers of Some Drugs One Effective and the Other Is Toxic or Ineffective. Current Research in Medical Sciences. [Link]

-

Hospital Pharmacy Europe. (2002, December 1). Switching to single- enantiomer preparations. [Link]

-

PubMed. (n.d.). Separation and quantitation of cis- and trans-thiothixene in human plasma by high-performance liquid chromatography. [Link]

-

Encyclopedia MDPI. (n.d.). Thioxanthenes. [Link]

-

Preprints.org. (2025, July 1). Molecular Dynamics of Enantiomeric Separation in HPLC. [Link]

-

Borowiecki, P., et al. (2014). First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine. Beilstein Journal of Organic Chemistry, 10, 3038-3045. [Link]

-

Andersson, T. (2004). Single-isomer drugs: true therapeutic advances. Clinical Pharmacokinetics, 43(5), 279-86. [Link]

-

Plouffe, B., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4059. [Link]

-

Zhang, L., et al. (2018). Kinetically controlled synthesis of rotaxane geometric isomers. Chemical Science, 9(4), 959-964. [Link]

-

The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]

-

MDPI. (2023, July 12). Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis. [Link]

-

MDPI. (n.d.). Trimetazidine–Profen Hybrid Molecules: Synthesis, Chemical Characterization, and Biological Evaluation of Their Racemates. [Link]

-

Amlaiky, N., et al. (1985). Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe. FEBS Letters, 179(2), 213-8. [Link]

-

PC. (n.d.). DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. [Link]

-

MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]

-

Meltzer, H. Y., et al. (2003). Dopamine and serotonin receptor binding and antipsychotic efficacy. Neuropsychopharmacology, 28(3), 601-608. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three-dimensional structure and molecular dynamics of cis(Z)- and trans(E)-chlorprothixene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. The predicted 3D structure of the human D2 dopamine receptor and the binding site and binding affinities for agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. preprints.org [preprints.org]

- 13. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]

- 14. Separation of Chlorprothixene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. Separation and quantitation of cis- and trans-thiothixene in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. 1H NMR:E/Z Diastereoisomerism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 18. researchgate.net [researchgate.net]

- 19. pioneerpublisher.com [pioneerpublisher.com]

- 20. Single-isomer drugs: true therapeutic advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]

Prothixene Analogues: A Technical Deep Dive into Chemical Properties and Rational Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thioxanthene Scaffold - A Privileged Structure in Neuroleptic Drug Discovery

The thioxanthene core, a tricyclic heterocyclic system, represents a cornerstone in the development of antipsychotic agents.[1] Structurally analogous to the phenothiazines, with a carbon atom replacing the nitrogen at position 10 of the central ring, thioxanthenes exhibit a unique conformational flexibility that is crucial for their interaction with dopamine receptors.[2] Prothixene, a foundational member of this class, has paved the way for the exploration of a vast chemical space of analogues, each with nuanced pharmacological profiles. This guide provides an in-depth exploration of the chemical properties of prothixene analogues, the causal relationships between their structure and activity, and the experimental methodologies pivotal to their synthesis and characterization.

The Core Moiety: Understanding the Physicochemical Landscape of Prothixene and its Analogues

The therapeutic efficacy and pharmacokinetic profile of prothixene analogues are intrinsically linked to their physicochemical properties. A comprehensive understanding of these parameters is paramount for rational drug design and lead optimization.

Key Physicochemical Descriptors

The lipophilicity, ionization constant (pKa), and molecular weight of thioxanthene derivatives are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) properties. The relatively lipophilic nature of the tricyclic ring system governs the ability of these compounds to cross the blood-brain barrier, a prerequisite for their central nervous system activity.[3] The basicity of the side-chain nitrogen atom, reflected in the pKa value, influences the degree of ionization at physiological pH, which in turn affects receptor binding and solubility.

Table 1: Comparative Physicochemical Properties of Prothixene and Key Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | clogP | pKa |

| Prothixene | C₁₈H₁₉NS | 281.4 | 4.6 | >10 |

| Chlorprothixene | C₁₈H₁₈ClNS | 315.9 | 5.1 | >10 |

| Clopenthixol | C₂₂H₂₅ClN₂OS | 400.9 | 5.3 | >10 |

| Flupenthixol | C₂₃H₂₅F₃N₂OS | 434.5 | 5.0 | >10 |

| Thiothixene | C₂₃H₂₉N₃O₂S₂ | 443.6 | 3.8 | >10 |

Data compiled from various sources. clogP and pKa values are estimated based on the structural class.

Structure-Activity Relationships (SAR): Deconstructing the Molecular Architecture for Enhanced Potency and Selectivity

The pharmacological activity of prothixene analogues is exquisitely sensitive to structural modifications of the thioxanthene core and the alkylamine side chain. A thorough understanding of these structure-activity relationships (SAR) provides a rational basis for designing novel analogues with improved therapeutic indices.

The Thioxanthene Core: A Platform for Tuning Activity

Substituents on the tricyclic nucleus profoundly influence the antipsychotic potency of thioxanthene derivatives. The position and electronic nature of these substituents are critical.

-

Position 2 Substitution: Introduction of an electron-withdrawing group, such as a chlorine atom (as in chlorprothixene) or a trifluoromethyl group, at the C2 position of the thioxanthene ring significantly enhances neuroleptic activity.[4] This is attributed to favorable van der Waals interactions between the 2-substituent and the side chain, which promotes a conformation that mimics dopamine.[5]

-

Geometric Isomerism: The double bond linking the side chain to the tricyclic core gives rise to geometric isomers (cis and trans). The cis isomer of thioxanthene antipsychotics is consistently more potent than the trans isomer.[5] This stereoselectivity underscores the importance of the spatial orientation of the side chain for effective receptor binding.

The Alkylamine Side Chain: A Key Determinant of Receptor Interaction

The nature of the alkylamine side chain plays a pivotal role in modulating the pharmacological profile, including dopamine receptor affinity and propensity for extrapyramidal side effects (EPS).

-

Chain Length and Branching: A three-carbon chain separating the tricyclic system and the terminal nitrogen is generally optimal for antipsychotic activity.

-

Terminal Amino Group: The basicity and steric bulk of the terminal amino group are crucial. Tertiary amines, such as the dimethylamino group in prothixene, are common. Incorporation of a piperazine ring in the side chain, as seen in flupenthixol, can increase potency.[5]

Synthesis of Prothixene Analogues: A Practical Guide

The synthesis of prothixene and its analogues typically involves the construction of the thioxanthene core followed by the introduction of the desired side chain. The following protocol outlines a general method for the synthesis of a C2-substituted prothixene analogue.

Experimental Protocol: Synthesis of a C2-Substituted Thioxanthene Analogue

Objective: To synthesize a C2-substituted thioxanthene analogue via a multi-step process involving the formation of a tertiary alcohol intermediate and subsequent side chain introduction.

Materials:

-

C2-substituted 9H-thioxanthen-9-one

-

Appropriate Grignard reagent (e.g., 3-(dimethylamino)propyl magnesium chloride)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Grignard Reaction:

-

To a solution of C2-substituted 9H-thioxanthen-9-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the Grignard reagent (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).[6]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.[7]

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the purified tertiary alcohol.[6]

-

-

Dehydration and Side Chain Formation:

-

The introduction of the double bond to form the final prothixene analogue can be achieved through various dehydration methods, often under acidic conditions.

-

Characterization:

-

Confirm the structure of the synthesized analogue using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Methodologies for Prothixene Analogues

Robust and validated analytical methods are essential for the quality control of prothixene analogues in pharmaceutical formulations and for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the most widely employed technique for this purpose.

Experimental Protocol: HPLC Analysis of Prothixene Analogues

Objective: To develop and validate a reversed-phase HPLC method for the separation and quantification of prothixene and its analogues.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase: Acetonitrile and a suitable buffer (e.g., phosphate buffer), with the pH adjusted to ensure appropriate ionization of the analytes.

-

Standard solutions of prothixene and its analogues

-

Internal standard (optional, but recommended for improved precision)

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing the prothixene analogue in a suitable solvent (e.g., methanol or the mobile phase).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and buffer (e.g., 60:40 v/v). The exact composition may need to be optimized for the specific analogues being analyzed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analytes; typically in the range of 230-280 nm.

-

Injection Volume: 20 µL.

-

-

Method Validation:

-

Validate the method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

-

-

Data Analysis:

-

Quantify the analytes by comparing their peak areas to those of the standard solutions.

-

Conclusion and Future Perspectives

Prothixene and its analogues continue to be a fertile ground for medicinal chemistry research. The foundational principles of structure-activity relationships, coupled with modern synthetic and analytical techniques, enable the rational design of novel compounds with tailored pharmacological profiles. Future research will likely focus on the development of analogues with improved selectivity for dopamine receptor subtypes, aiming to minimize side effects while enhancing therapeutic efficacy. Furthermore, the exploration of novel drug delivery systems for these lipophilic compounds holds promise for improving their bioavailability and patient compliance. The in-depth understanding of the chemical properties of prothixene analogues presented in this guide serves as a valuable resource for researchers dedicated to advancing the field of neuroleptic drug discovery.

References

-

ACS Omega. (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. [Link]

-

Molecules. (2021). Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. [Link]

-

Auburn University. DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. [Link]

-

PubChem. Prothixene. [Link]

-

Wikipedia. Thioxanthene. [Link]

-

PubMed Central (PMC). (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. [Link]

-

Molecules. (2022). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]

-

Journal of Chromatography B: Biomedical Sciences and Applications. (1982). Separation and quantitation of cis- and trans-thiothixene in human plasma by high-performance liquid chromatography. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (1997). Analysis of pharmaceutically important thioxanthene derivatives. [Link]

-